- Produtos Farmacêuticos e Bioquímicos
- Pesticidas Químicos
- Catalisadores
- Compostos Inorgânicos
- Solventes Orgânicos
- Compostos Orgânicos
- Ingredientes Ativos Farmacêuticos
- Intermediários Farmacêuticos
- Impurezas Farmacêuticas
- Blocos de Construção Medicinais
- Médico
- Ingredientes Ativos de Pesticidas
- Intermediários de Pesticidas
- pesticidas
- fertilizantes
- extratos de plantas
- extratos de animal
- Pigmentos Naturais
- Toxinas Naturais
- Sabores e Aromas
- Materiais de Polímero Alto
- Corantes e Pigmentos
- Tintas e Vernizes
- Materiais Elétricos
- Reagentes Químicos
- aditivos químicos
- Catalisadores e Químicas Inorgânicas
- Solventes e Químicos Orgânicos
- Produtos Naturais e Extratos
- Materiais Químicos
- Outro
- elemento
Fornecedores recomendados
钜澜化工科技(青岛)有限公司
Fornecedor auditado
Membro Ouro
Natureza da empresa: Private enterprises
CN Fornecedor
A granel

Synrise Material Co. Ltd.
Fornecedor auditado
Membro Ouro
Natureza da empresa: Private enterprises
CN Fornecedor
A granel

Xiamen PinR Bio-tech Co., Ltd.
Fornecedor auditado
Membro Ouro
Natureza da empresa: Private enterprises
CN Fornecedor
A granel

Enjia Trading Co., Ltd
Fornecedor auditado
Membro Ouro
Natureza da empresa: Private enterprises
CN Fornecedor
A granel

Hubei Cuiyuan Biotechnology Co.,Ltd
Fornecedor auditado
Membro Ouro
Natureza da empresa: Private enterprises
CN Fornecedor
Reagente

aminas metilpiridinilas substituídas em 6 e 2
6-Substituted-2-Pyridinylmethylamines are a class of organic compounds characterized by their unique structure, featuring an amino group attached to a methylamine moiety linked via a methylene bridge to the 2-position of a pyridine ring. These compounds exhibit diverse functional properties due to the substituents on the pyridine ring, which can vary widely in chemical nature and thus influence the compound's reactivity, solubility, and biological activity.
Structurally, these molecules often possess a central core with significant aromaticity from the pyridine moiety. The amino group is typically capable of forming hydrogen bonds or acting as a nucleophile in various reactions, while the methylamine unit can participate in diverse functionalizations due to its basic nature.
In pharmaceutical applications, 6-substituted-2-pyridinylmethylamines have shown potential as drug candidates owing to their ability to modulate multiple biological pathways. They may exhibit antiviral, antibacterial, or anti-inflammatory activities depending on the specific substituent pattern and conformational preferences of these compounds.
Furthermore, due to their versatile structural features, 6-substituted-2-pyridinylmethylamines are also valuable in synthetic chemistry as precursors for the construction of complex molecules through various organic transformations.
